
Hypaphorine
Overview
Description
Hypaphorine is a compound that features an indole ring, a common structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hypaphorine typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hypaphorine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-alkylamines.
Scientific Research Applications
Hypaphorine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Hypaphorine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethylazaniumyl group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)propanoic acid
- 3-(1H-indol-3-yl)propanal
- Methyl 3-(1H-indol-3-yl)propanoate
Uniqueness
Hypaphorine is unique due to the presence of the trimethylazaniumyl group, which distinguishes it from other indole derivatives. This group can significantly influence the compound’s chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating hypaphorine from plant sources, and how can purity be validated?
- Methodology : Use solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC for isolation. Validate purity via NMR spectroscopy and mass spectrometry to confirm molecular structure .
- Experimental Design : Include control samples and replicate extractions to assess yield variability. Report solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .
Q. How can researchers standardize this compound quantification in biological samples?
- Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., deuterated this compound) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 1 nM–10 µM) .
- Data Validation : Perform spike-and-recovery experiments in triplicate to evaluate accuracy (target: 85–115% recovery) .
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacological effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) be analyzed?
- Methodology : Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify context-dependent effects. Use pathway-specific inhibitors (e.g., NF-κB or MAPK inhibitors) to dissect mechanisms .
- Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare results across experimental conditions. Address confounding variables like cell viability or endotoxin contamination .
Q. What experimental strategies can resolve discrepancies in this compound’s bioavailability reported in preclinical studies?
- Methodology : Compare pharmacokinetic profiles in rodent models using intravenous vs. oral administration. Measure plasma concentrations via microsampling at critical timepoints (e.g., 0.5, 2, 6, 24 hours) .
- Advanced Techniques : Use physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability and identify species-specific metabolic differences .
Q. How can researchers design robust assays to evaluate this compound’s interaction with neurotransmitter receptors?
- Methodology : Perform radioligand binding assays (e.g., for serotonin or dopamine receptors) with positive/negative controls. Validate results using functional assays (e.g., cAMP or calcium flux measurements) .
- Data Rigor : Report IC₅₀ values with 95% confidence intervals and assess nonspecific binding using excess cold ligand .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in vivo?
- Guidelines : Use nonlinear regression models (e.g., log-dose vs. response) to calculate ED₅₀ values. Include survival analysis (e.g., Kaplan-Meier curves) for toxicity studies .
- Reproducibility : Predefine exclusion criteria and effect size thresholds to avoid post-hoc data manipulation .
Q. How should researchers address batch-to-batch variability in this compound samples?
- Quality Control : Implement orthogonal analytical methods (e.g., HPLC-UV and NMR) for batch certification. Store samples under inert conditions (e.g., argon, −80°C) to prevent degradation .
- Documentation : Provide raw spectral data and chromatograms in supplementary materials for peer review .
Q. Data Presentation and Reporting
Q. What are the critical elements for presenting this compound’s bioactivity data in publications?
- Required Metrics : Include IC₅₀/EC₅₀ values, Hill coefficients, and selectivity ratios against related targets. Use standardized units (e.g., µM for concentration) .
- Visualization : Structure-activity relationship (SAR) tables and heatmaps can highlight key trends .
Q. How can researchers ensure transparency when reporting negative or inconclusive results?
- Ethical Reporting : Clearly describe experimental conditions (e.g., pH, temperature) and negative controls. Discuss potential limitations, such as assay sensitivity or compound stability .
- Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with persistent identifiers .
Q. Future Research Directions
Q. What gaps exist in understanding this compound’s molecular targets, and how can they be addressed?
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCBEAZXHZMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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